Exclusive HLA Restriction: MAGE-A3 (195-203) is the Primary Target for HLA-A24+ Cancer Immunotherapy Research
The MAGE-A3 (195-203) peptide (IMPKAGLLI) is specifically restricted to the HLA-A24 molecule [1]. This contrasts with other MAGE-A3 epitopes like the 271-279 peptide (FLWGPRALV), which is restricted to HLA-A2 [2], and the 168-176 peptide (EVDPIGHLY), which is restricted to HLA-A1 [3]. This HLA restriction is absolute for T-cell receptor recognition and engagement.
| Evidence Dimension | HLA Restriction Allele |
|---|---|
| Target Compound Data | HLA-A24 |
| Comparator Or Baseline | HLA-A2 (for MAGE-A3 271-279); HLA-A1 (for MAGE-A3 168-176) |
| Quantified Difference | Different allele |
| Conditions | In vitro T-cell stimulation and tumor cell recognition assays |
Why This Matters
For researchers working with HLA-A24+ donor samples or patient populations (highly prevalent in Asian cohorts), the MAGE-A3 (195-203) peptide is the only relevant MAGE-A3 epitope from this group, making its procurement essential for valid experimentation.
- [1] Tanaka F, Fujie T, Tahara K, Mori M, Takesako K, Sette A, Celis E, Akiyoshi T. Induction of antitumor cytotoxic T lymphocytes with a MAGE-3-encoded synthetic peptide presented by human leukocytes antigen-A24. Cancer Res. 1997 Oct 15;57(20):4465-8. PMID: 9377553 View Source
- [2] Valmori D, Lienard D, Waanders G, Rimoldi D, Cerottini JC, Romero P. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients. Cancer Res. 1997 Feb 15;57(4):735-41. PMID: 9044853 View Source
- [3] van der Bruggen P, Bastin J, Gajewski T, Coulie PG, Boël P, De Smet C, Traversari C, Townsend A, Boon T. A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3. Eur J Immunol. 1994 Dec;24(12):3038-43. PMID: 7805731 View Source
